molecular formula C19H21NO5 B161555 (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 136944-24-6

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B161555
CAS No.: 136944-24-6
M. Wt: 343.4 g/mol
InChI Key: WWELEILTWYPGMY-VMPITWQZSA-N
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Description

P-coumaric acid derivative 3 is a compound derived from p-coumaric acid, which is a hydroxy derivative of cinnamic acid. P-coumaric acid is commonly found in various plants, cereals, fruits, and vegetables. It is known for its potent phenolic properties and is widely studied for its antioxidant, anti-inflammatory, and antimicrobial activities .

Preparation Methods

The preparation of p-coumaric acid derivatives typically involves the modification of the p-coumaric acid structure by adding various functional groups. Synthetic routes often include esterification, amidation, and other chemical modifications. For example, alkyl and aryl derivatives of p-coumaric acid have been synthesized and evaluated for their biological activities . Industrial production methods may involve the extraction of p-coumaric acid from plant materials followed by chemical modification using conventional methods such as solvent extraction, acidification, and alkaline extraction .

Chemical Reactions Analysis

P-coumaric acid derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the biocatalytic decarboxylation-epoxidation-isomerization-condensation cascades have been employed for the synthesis of benzylisoquinoline alkaloids from p-coumaric acid derivatives . Major products formed from these reactions include various bioactive compounds with potential therapeutic applications.

Comparison with Similar Compounds

P-coumaric acid derivative 3 can be compared with other similar compounds such as ferulic acid, caffeic acid, and sinapic acid. These compounds are also hydroxy derivatives of cinnamic acid and share similar bioactive properties. p-coumaric acid derivative 3 is unique in its specific functional group modifications, which may enhance its biological activities and therapeutic potential .

Conclusion

P-coumaric acid derivative 3 is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and bioactive properties make it a valuable candidate for further investigation and development in fields such as chemistry, biology, medicine, and industry.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

136944-24-6

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-24-17-7-4-14(12-18(17)25-2)9-10-20-19(23)8-5-13-3-6-15(21)16(22)11-13/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+

InChI Key

WWELEILTWYPGMY-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC

Origin of Product

United States

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